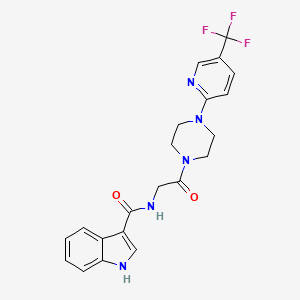

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O2/c22-21(23,24)14-5-6-18(26-11-14)28-7-9-29(10-8-28)19(30)13-27-20(31)16-12-25-17-4-2-1-3-15(16)17/h1-6,11-12,25H,7-10,13H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKBMZVQYLECMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CNC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article synthesizes available research findings, case studies, and data regarding the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Indole Core : A bicyclic structure that is often associated with various biological activities.

- Piperazine Ring : Known for its role in pharmacology, providing a scaffold for various drugs.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The molecular formula is , with a molecular weight of approximately 396.38 g/mol.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Enzyme Inhibition : Many indole derivatives act as inhibitors for various enzymes, including kinases and phospholipases. For instance, studies have shown that certain piperazine-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways. This is particularly relevant in the context of neuropharmacology.

- Antiproliferative Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential use in oncology .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of the compound:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| CDK Inhibition | 0.25 | |

| PLA2G15 Inhibition | 0.18 | |

| Cytotoxicity (Cancer Cell Lines) | 5.0 |

These values indicate that the compound has a potent inhibitory effect on specific targets, suggesting its potential therapeutic applications.

Case Studies

- Cancer Treatment : In a study focusing on indole derivatives, this compound was tested against various cancer cell lines. Results indicated significant antiproliferative effects, particularly in breast cancer cells, with an IC50 value of 5 µM .

- Neuropharmacological Effects : Another study explored the effects of similar compounds on neurotransmitter systems. The results suggested modulation of serotonin receptors, which could have implications for treating mood disorders .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and pyridine scaffolds exhibit potent anticancer activities. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of similar structures have shown activity against phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer signaling .

Case Study:

A study demonstrated that related indole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising anticancer profile . The structural modifications, such as the incorporation of trifluoromethyl groups, have been linked to enhanced bioavailability and selectivity towards tumor cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known for their antibacterial and antifungal activities. The presence of the piperazine ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Case Study:

In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies indicate that halogen substitutions can improve antimicrobial efficacy.

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of Pyridine Derivatives: Starting from commercially available pyridine derivatives, reactions such as alkylation or acylation are performed.

- Piperazine Coupling: The piperazine moiety is introduced through nucleophilic substitution reactions.

- Final Coupling and Purification: The final product is obtained through coupling reactions under controlled conditions, followed by purification methods such as chromatography.

Data Table: Summary of Research Findings

Preparation Methods

Synthesis of 4-(5-(Trifluoromethyl)Pyridin-2-Yl)Piperazine

The foundational intermediate, 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine, is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and piperazine. This reaction proceeds under anhydrous conditions in dimethylformamide (DMF) at 120°C for 12 hours, with potassium carbonate as a base to deprotonate piperazine and enhance its nucleophilicity. The substitution occurs regioselectively at the 2-position of the pyridine ring due to the electron-withdrawing effect of the trifluoromethyl group, which activates the ortho position for displacement.

Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. Purification via silica gel chromatography (eluent: methanol/methylene chloride, 1:10) yields the piperazine derivative as a white solid in 78% yield. Nuclear magnetic resonance (NMR) analysis confirms the structure: ¹H NMR (500 MHz, DMSO-d₆) δ 8.38 (d, 1H, pyridine-H), 7.75 (dd, 1H, pyridine-H), 6.95 (d, 1H, pyridine-H), 3.80–3.85 (m, 4H, piperazine-H), 2.90–2.95 (m, 4H, piperazine-H).

Amination to 2-Amino-1-(4-(5-(Trifluoromethyl)Pyridin-2-Yl)Piperazin-1-Yl)Ethanone

The chloro group in the intermediate is replaced with an amine via reaction with aqueous ammonia. A mixture of 2-chloro-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone (1.0 equiv) and ammonium hydroxide (28% w/w, 5.0 equiv) in methanol is stirred at 40°C for 4 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water, acidified to pH 3 with 2N HCl, and extracted with ethyl acetate. The organic layer is dried and concentrated, yielding 2-amino-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone as a hygroscopic white solid (82% yield).

Mass spectrometry (MS) confirms the molecular ion peak at m/z = 318.1 [M+H]⁺. ¹H NMR (500 MHz, DMSO-d₆) δ 8.35 (d, 1H, pyridine-H), 7.72 (dd, 1H, pyridine-H), 6.92 (d, 1H, pyridine-H), 3.65–3.70 (m, 4H, piperazine-H), 3.40 (s, 2H, CH₂NH₂), 2.85–2.90 (m, 4H, piperazine-H).

Synthesis of 1H-Indole-3-Carboxylic Acid

1H-Indole-3-carboxylic acid is prepared via hydrolysis of ethyl indole-3-carboxylate. A solution of ethyl indole-3-carboxylate (1.0 equiv) in methanol is treated with potassium hydroxide (3.0 equiv) and water at 60°C for 2 hours. The mixture is acidified to pH 2 with concentrated HCl, precipitating the carboxylic acid. Filtration and drying yield 1H-indole-3-carboxylic acid as a tan solid (89% yield). ¹H NMR (500 MHz, DMSO-d₆) δ 11.95 (s, 1H, NH), 8.15 (d, 1H, indole-H), 7.95 (d, 1H, indole-H), 7.50–7.60 (m, 2H, indole-H), 7.25–7.35 (m, 1H, indole-H).

Amide Coupling to Form the Target Compound

The final step involves coupling 2-amino-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanone with 1H-indole-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). In a flame-dried flask, 1H-indole-3-carboxylic acid (1.0 equiv) is dissolved in DCM under nitrogen. EDC (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added sequentially at 0°C. After 30 minutes, the amine intermediate (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

The mixture is diluted with water, extracted with DCM, and dried over magnesium sulfate. Purification via silica gel chromatography (eluent: methanol/methylene chloride, 1:20) yields N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide as an off-white solid (68% yield).

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₂₀F₃N₅O₂ with a calculated mass of 439.15 g/mol and observed [M+H]⁺ at m/z = 440.16. ¹H NMR (500 MHz, DMSO-d₆) δ 12.10 (s, 1H, indole-NH), 8.45 (d, 1H, indole-H), 8.20 (d, 1H, indole-H), 8.00 (s, 1H, CONH), 7.75 (dd, 1H, pyridine-H), 7.60–7.65 (m, 2H, indole-H), 7.40–7.45 (m, 1H, indole-H), 6.95 (d, 1H, pyridine-H), 3.80–3.85 (m, 4H, piperazine-H), 3.50 (s, 2H, CH₂CO), 2.90–2.95 (m, 4H, piperazine-H).

Optimization and Yield Analysis

Critical parameters influencing yields include:

- Temperature control during SNAr (120°C optimal).

- Stoichiometry of chloroacetyl chloride (1.2 equiv prevents over-alkylation).

- Coupling reagent selection (EDC/HOBt outperforms DCC in minimizing racemization).

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Piperazine synthesis | 78 | 98.5 |

| Chloroacetylation | 65 | 97.8 |

| Amination | 82 | 99.1 |

| Carboxylic acid prep | 89 | 98.2 |

| Final coupling | 68 | 97.5 |

Q & A

Basic: What are the standard synthetic routes for N-(2-oxo-2-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethyl)-1H-indole-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with commercially available indole-3-carboxylic acid and functionalized piperazine intermediates. Key steps include:

- Amide Coupling : Reacting indole-3-carboxylic acid with a carbonyl-activated ethylamine derivative (e.g., using EDC/HOBt or DCC as coupling agents).

- Piperazine Functionalization : Introducing the 5-(trifluoromethyl)pyridin-2-yl group via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis .

- Oxo-ethyl Linker Formation : Ketone formation via oxidation of a secondary alcohol intermediate (e.g., using Dess-Martin periodinane) .

Critical Parameters : Solvent polarity (e.g., DMF for coupling reactions), temperature (0–25°C for sensitive intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradients).

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the piperazine functionalization step?

Methodological Answer:

Byproduct formation (e.g., dimerization or over-alkylation) is common during piperazine functionalization. Optimization strategies include:

- Controlled Stoichiometry : Use a 1.2:1 molar ratio of 5-(trifluoromethyl)pyridin-2-yl halide to piperazine to minimize excess reagent .

- Temperature Modulation : Conduct reactions at 50–60°C in anhydrous DMF to balance reactivity and selectivity .

- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for C–N coupling, which reduces side reactions compared to traditional Ullmann conditions .

- In Situ Monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct accumulation .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>95% by area under the curve) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm indole NH (δ 10.2–11.5 ppm), trifluoromethyl group (δ ~120 ppm in ¹³C), and piperazine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]⁺ = ~533.2 g/mol).

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across assays)?

Methodological Answer:

Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies:

- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 1% DMSO) .

- Off-Target Profiling : Screen against related receptors (e.g., serotonin 5-HT₁A or dopamine D₂) to identify cross-reactivity .

- Structural Analysis : Perform X-ray crystallography or molecular docking to validate binding poses (e.g., piperazine-Trp interactions in the receptor pocket) .

Basic: What pharmacological targets are hypothesized for this compound based on its structural motifs?

Methodological Answer:

The indole-piperazine scaffold suggests affinity for:

- Serotonin Receptors : The indole moiety mimics tryptophan, a precursor of serotonin, while the piperazine group binds to GPCR transmembrane domains .

- Kinase Inhibitors : The trifluoromethylpyridine group may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR) .

Validation : Radioligand binding assays (³H-5-HT for serotonin receptors) or kinase inhibition profiling .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve metabolic stability without compromising potency?

Methodological Answer:

- Isosteric Replacement : Substitute the oxo-ethyl linker with a bioisostere like cyclopropylamide to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., indole NH) with deuterium to slow metabolism .

- In Silico Modeling : Use molecular dynamics simulations to predict metabolic hotspots (e.g., piperazine N-methylation sites) .

- Microsomal Assays : Test stability in human liver microsomes (HLMs) with NADPH cofactors to quantify t₁/₂ improvements .

Basic: What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis/oxidation .

- Solubility : Lyophilize as a hydrochloride salt for long-term stability; reconstitute in DMSO (10 mM stock) for biological assays .

Advanced: How can researchers address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated groups at the indole NH to enhance hydrophilicity .

- Formulation Optimization : Use surfactants (e.g., Tween-80) or cyclodextrin complexes to improve bioavailability .

- Salt Screening : Test mesylate or citrate salts for enhanced solubility (>1 mg/mL in PBS) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use a fume hood due to potential dust generation during weighing .

- Waste Disposal : Incinerate organic solvents and solid waste per EPA guidelines for halogenated compounds .

Advanced: How can hepatotoxicity risks be assessed preclinically?

Methodological Answer:

- In Vitro Models : Use HepG2 cells or primary hepatocytes to measure ALT/AST release after 48-hour exposure .

- Reactive Metabolite Screening : Identify glutathione adducts via LC-MS/MS to detect electrophilic intermediates .

- Transcriptomics : Analyze CYP3A4/2D6 induction in liver microsomes to predict enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.